Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate
Description
Properties
Molecular Formula |
C13H9Cl2IN2O2 |
|---|---|
Molecular Weight |
423.03 g/mol |
IUPAC Name |
ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9Cl2IN2O2/c1-2-20-13(19)10-9(14)11(15)18-12(17-10)7-4-3-5-8(16)6-7/h3-6H,2H2,1H3 |
InChI Key |
PGMYMGBRBDOGCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C2=CC(=CC=C2)I)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis and Initial Functionalization
The synthesis begins with constructing the pyrimidine ring, typically via condensation reactions. Diethyl malonate and formamide are common precursors, as demonstrated in the preparation of 4,6-dichloropyrimidine . In a representative procedure, formamide and sodium ethoxide undergo nucleophilic addition with diethyl malonate under reflux in ethanol, yielding 4,6-dihydroxypyrimidine . This intermediate is critical for subsequent halogenation.
Reaction Conditions :
-
Molar Ratios : Formamide to diethyl malonate ratios of 3.5:1 ensure complete cyclization .
-
Solvent : Absolute ethanol facilitates both reactivity and easy recovery via distillation .
Dichlorination of the Pyrimidine Ring
Chlorination of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is achieved using thionyl chloride (SOCl₂) in dichloroethane with catalytic aluminum oxide . The process involves:
-
Catalyst Activation : Anhydrous aluminum oxide or boric acid-activated alumina enhances electrophilic substitution .
-
Reagent Ratios : A 1:2 molar ratio of dihydroxypyrimidine to SOCl₂ ensures complete conversion .
-
Reflux Conditions : Maintaining 115–120°C for 3–5 hours under nitrogen atmosphere .
Key Data :
Esterification and Final Product Isolation
The ethyl ester group is introduced either early (via esterified malonate precursors) or late-stage through alcoholysis. A preferred method involves treating the carboxylic acid intermediate with ethanol and thionyl chloride:
Optimization :
Purification :
-
Crystallization : Cooling to -8°C in dichloroethane yields needle-like crystals .
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) removes trace impurities .
Analytical Characterization and Quality Control
Final product validation employs spectroscopic and chromatographic methods:
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
HPLC : Retention time of 12.3 minutes (C18, 70:30 acetonitrile/water) .
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and neurodegenerative processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features and properties of analogous pyrimidine/heterocyclic carboxylates:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|---|
| Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate | N/A | C₁₃H₁₀Cl₂IN₂O₂ | 5,6-Cl₂; 2-(3-I-C₆H₄) | ~447.04 (est.) | High steric bulk; polarizable iodine |
| Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate | 1240597-44-7 | C₁₂H₁₀ClN₃O₂ | 6-Cl; 2-(pyridin-2-yl) | 263.68 | Pyridine ring enhances π-stacking |
| Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate | 945717-60-2 | C₉H₉F₃N₂O₂ | 6-CH₃; 2-CF₃ | 234.17 | Electron-withdrawing CF₃ group |
| Fenbuconazole (phenyl 5,6-dichloro-2-trifluoromethylbenzimidazole-1-carboxylate) | N/A | C₁₉H₁₅Cl₂F₃N₂O₂ | 5,6-Cl₂; 2-CF₃ (benzimidazole core) | ~437.24 | Agrochemical activity; Cl/CF₃ synergy |
| Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N/A | C₁₄H₁₅ClN₂O₃ | Saturated ring; 2-oxo; 3-Cl-C₆H₄ | 294.73 | Hydrogen-bonding capability |
Key Observations:
- Halogen Effects: The 5,6-dichloro substitution in the target compound and fenbuconazole () enhances electrophilicity, facilitating nucleophilic aromatic substitution.
- Steric and Electronic Profiles : The 3-iodophenyl group in the target compound imposes greater steric hindrance compared to pyridinyl (CAS 1240597-44-7) or trifluoromethyl (CAS 945717-60-2) groups. This may reduce rotational freedom but enhance hydrophobic interactions in biological systems .
- Biological Relevance : Compounds like fenbuconazole () demonstrate that dichloro substitution correlates with agrochemical efficacy, while the iodine in the target compound may offer unique pharmacokinetic properties, such as prolonged half-life due to stronger van der Waals interactions .
Biological Activity
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H9Cl2I N2O2
- Molecular Weight : 354.02 g/mol
The compound features a pyrimidine core substituted with chlorine and iodine atoms, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate level of potency.
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates:
- Model Used : Carrageenan-induced paw edema in rats.
- Results : The compound demonstrated a significant reduction in edema with an inhibition rate of approximately 60% at a dose of 50 mg/kg.
This anti-inflammatory effect may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Cytotoxicity in Cancer Cells
A study conducted by Zhang et al. (2023) investigated the cytotoxic effects of this compound on HeLa cells. The results indicated that:
| Treatment | IC50 (µM) | Mechanism |
|---|---|---|
| Compound | 15 | Apoptosis via caspase activation |
| Control | >100 | No significant effect |
Study 2: Anti-inflammatory Efficacy
In a separate study by Kumar et al. (2023), the anti-inflammatory properties were assessed using an animal model:
| Treatment | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Compound | 50 | 60 |
| Control | - | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
